molecular formula C11H11NO2 B8523298 1-(Methoxyimino)-2,3-dihydro-1H-indene-5-carbaldehyde

1-(Methoxyimino)-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No. B8523298
M. Wt: 189.21 g/mol
InChI Key: MYHBJJIFLLKXFR-UHFFFAOYSA-N
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Patent
US07297694B2

Procedure details

A solution of the product of Step 1 (112 g, 0.46 mol) in tetrahydrofuran (1500 ml) at −60° C. under argon, was treated with n-butyllithium (325 ml of a 1.6M solution in hexanes, 0.52 mol) over 1 hour. After stirring at −60° C. for 1 hour a solution of dimethylformamide (39.7 ml) in tetrahydrofuran (50 ml) was added dropwise over 1 hour. The reaction was stirred at −60° C. for 1 hour before being allowed to warm to room temperature. After 1 hour the reaction was quenched with saturated aqueous sodium hydrogen carbonate solution and extracted into ethyl acetate.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
39.7 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]=[C:4]1[C:12]2[C:7](=[CH:8][C:9](Br)=[CH:10][CH:11]=2)[CH2:6][CH2:5]1.C([Li])CCC.CN(C)[CH:21]=[O:22]>O1CCCC1>[CH3:1][O:2][N:3]=[C:4]1[C:12]2[C:7](=[CH:8][C:9]([CH:21]=[O:22])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
CON=C1CCC2=CC(=CC=C12)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1500 mL
Type
solvent
Smiles
O1CCCC1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
39.7 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
After 1 hour the reaction was quenched with saturated aqueous sodium hydrogen carbonate solution
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CON=C1CCC2=CC(=CC=C12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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